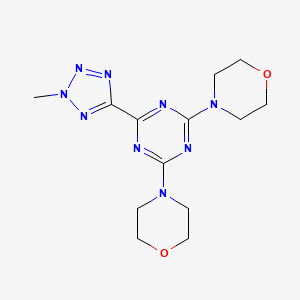
2-(2-methyl-2H-tetrazol-5-yl)-4,6-di(morpholin-4-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazine core substituted with a tetrazole ring and two morpholine groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves multi-step organic reactions. The process begins with the formation of the triazine core, followed by the introduction of the tetrazole and morpholine groups. Common reagents used in these reactions include cyanuric chloride, sodium azide, and morpholine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize reaction efficiency and product purity. The use of automated systems and advanced purification methods, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The morpholine groups can be substituted with other nucleophiles, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways. The compound’s tetrazole and morpholine groups can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)-4,6-DIMETHYL-1,3,5-TRIAZINE
- 2-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)-4,6-DIPHENYL-1,3,5-TRIAZINE
Uniqueness
Compared to similar compounds, 2-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE stands out due to its dual morpholine substitution, which enhances its solubility and reactivity. This unique structure allows for a broader range of applications and more diverse chemical behavior.
Properties
Molecular Formula |
C13H19N9O2 |
|---|---|
Molecular Weight |
333.35 g/mol |
IUPAC Name |
4-[4-(2-methyltetrazol-5-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine |
InChI |
InChI=1S/C13H19N9O2/c1-20-18-11(17-19-20)10-14-12(21-2-6-23-7-3-21)16-13(15-10)22-4-8-24-9-5-22/h2-9H2,1H3 |
InChI Key |
FETPYFHCFNJXLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















